![molecular formula C22H19ClN2O4 B2671684 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide CAS No. 955741-59-0](/img/structure/B2671684.png)
5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide
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Description
5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H19ClN2O4 and its molecular weight is 410.85. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pro-drug Development
The compound's structural analogs have been investigated for their potential as pro-drugs. Studies have synthesized and evaluated derivatives with modifications aimed at improving drug delivery and selective activation in hypoxic solid tumors, highlighting the compound's relevance in developing cancer treatments (J. Berry et al., 1997).
Synthesis and Chemical Reactivity
Research into the synthesis of new compounds incorporating the furan-2-carbonyl and tetrahydroisoquinolinyl moieties has been detailed, offering insights into the compound's versatility in chemical synthesis. These studies provide a foundation for the development of compounds with various pharmacological interests (M. Kandinska et al., 2006).
Catalysis and Organic Synthesis
Investigations into Rh(III)-catalyzed oxidative olefination highlight the compound's role in facilitating directed C-H bond activation, demonstrating its utility in organic synthesis. This research points to the efficiency and versatility of using such compounds in the selective formation of valuable pharmaceutical intermediates (S. Rakshit et al., 2011).
Pharmacological Studies
Further studies delve into the pharmacological potential of compounds structurally related to "5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide", including their exploration as serotonin-3 (5-HT3) receptor antagonists. These findings contribute to understanding the compound's potential in designing new therapeutic agents (H. Harada et al., 1995).
Bioactive Compound Synthesis
Research has also focused on synthesizing potentially bioactive compounds from related chemical structures, indicating the compound's significance in discovering new drugs with improved efficacy and safety profiles (O. M. Abdel Hafez et al., 2001).
properties
IUPAC Name |
5-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-7-5-16(23)12-18(19)21(26)24-17-6-4-14-8-9-25(13-15(14)11-17)22(27)20-3-2-10-29-20/h2-7,10-12H,8-9,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDXIRMQIIJQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide |
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